molecular formula C16H14N2O2 B14389425 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile CAS No. 88442-12-0

3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile

Cat. No.: B14389425
CAS No.: 88442-12-0
M. Wt: 266.29 g/mol
InChI Key: PICWVYBQSYUNDQ-UHFFFAOYSA-N
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Description

3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dioxane derivative with a phenyl group and dicarbonitrile moiety . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is unique due to its specific spirocyclic structure and the presence of both phenyl and dicarbonitrile groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

88442-12-0

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile

InChI

InChI=1S/C16H14N2O2/c17-11-15(12-18)14(13-5-2-1-3-6-13)7-8-16(15)19-9-4-10-20-16/h1-3,5-8,14H,4,9-10H2

InChI Key

PICWVYBQSYUNDQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C=CC(C2(C#N)C#N)C3=CC=CC=C3)OC1

Origin of Product

United States

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